N'-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(E)-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE is a complex organic compound that features a combination of furan, tetrazole, and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE typically involves a multi-step process:
Formation of the Furan Derivative: The initial step involves the synthesis of the furan derivative, which is achieved through the reaction of 2-chloro-5-nitrobenzaldehyde with furan-2-carbaldehyde under acidic conditions.
Hydrazide Formation: The next step involves the reaction of the furan derivative with hydrazine hydrate to form the corresponding hydrazide.
Tetrazole Introduction: The hydrazide is then reacted with phenyl isothiocyanate to introduce the tetrazole moiety.
Final Condensation: The final step involves the condensation of the intermediate with 1-phenyl-1H-1,2,3,4-tetrazole-5-thiol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the corresponding oxide.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Use as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-[5-(2-BROMO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE
- **N’-[(E)-[5-(2-CHLORO-5-METHYLPHENYL)FURAN-2-YL]METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE
Uniqueness
N’-[(E)-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitro group, furan ring, and tetrazole moiety makes it distinct from other similar compounds.
Properties
Molecular Formula |
C20H14ClN7O4S |
---|---|
Molecular Weight |
483.9 g/mol |
IUPAC Name |
N-[(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C20H14ClN7O4S/c21-17-8-6-14(28(30)31)10-16(17)18-9-7-15(32-18)11-22-23-19(29)12-33-20-24-25-26-27(20)13-4-2-1-3-5-13/h1-11H,12H2,(H,23,29)/b22-11+ |
InChI Key |
FAZKJOWVKSKUGD-SSDVNMTOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N/N=C/C3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NN=CC3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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